3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(3-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of 460.4 g/mol. The compound features a pyrido-pyrimidine core structure, which is known for its biological activity, particularly in the field of pharmaceuticals.
This compound can be classified under heterocyclic compounds due to the presence of multiple nitrogen atoms in its structure. It is also categorized as a pyrimidine derivative, which is often explored for its pharmacological properties. The compound's CAS number is 923122-58-1, and it is primarily sourced from chemical databases and suppliers specializing in research chemicals.
The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(3-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. Key steps may include:
These methods may vary based on specific laboratory conditions and available reagents.
The molecular structure of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(3-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can be represented using various structural formulas:
COc1cccc(NC(=O)Cn2c(=O)n(Cc3ccc4c(c3)OCO4)c(=O)c3ncccc32)c1
This notation provides a concise representation of the compound's structure for computational analysis.
The compound features:
The compound can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for specific applications in drug development.
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors.
Research into these mechanisms typically involves biochemical assays and molecular docking studies to elucidate binding affinities and interaction dynamics.
The physical properties of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(3-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione are as follows:
The chemical properties include:
These properties are critical for understanding how this compound behaves in various environments during research applications.
This compound has potential applications in several areas:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7